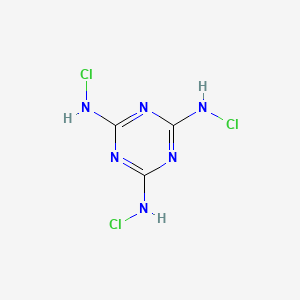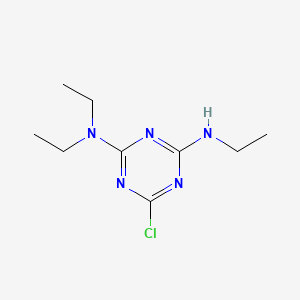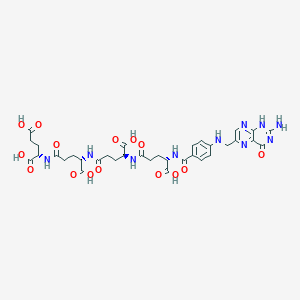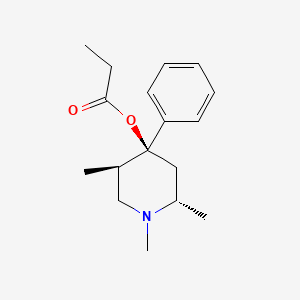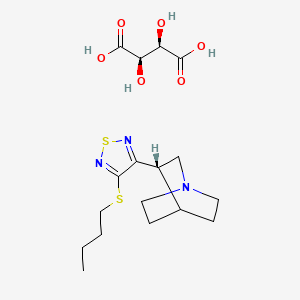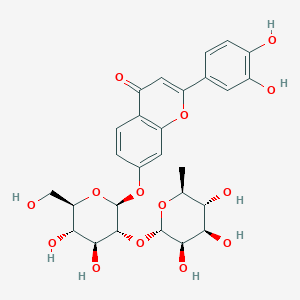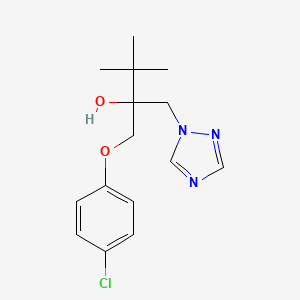
Tetrasul
Overview
Description
Tetrasul is an organochlorine compound with the molecular formula C12H6Cl4S . It has been used in trials studying the treatment of Erythematous (Type One) Rosacea . It was also used as a pesticide against spider mites and aphids .
Synthesis Analysis
The synthesis of Tetrasul or similar compounds like tetrazole derivatives often involves processes like ultrasonication using Mannich base condensation . The structural verification of the products is performed using IR, 1H NMR, and 13C NMR spectroscopy, as well as mass spectroscopic and elemental analyses .Molecular Structure Analysis
Tetrasul has a molecular weight of 324.0 g/mol . The IUPAC name for Tetrasul is 1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene . The InChI and Canonical SMILES for Tetrasul are also available .Physical And Chemical Properties Analysis
Tetrasul has a molecular weight of 324.04 . It’s also noted that Tetrasul has a low water solubility (0.03 mg/l) and is very hydrophobic .Scientific Research Applications
Functionalization of Polyethylene Terephthalate (PET) Fabric
Tetrasul is used in the photochemical functionalization of PET fabric . This process involves UV irradiation of PET fabric in the presence of glutaric acid peroxide, which creates functional groups on the PET surface . This functionalization improves the mechanical properties of PET fabric and its adhesion to nitrile rubber .
Surface Modification of Nano-Silica
Tetrasul, often referred to as TESPT, is used in the in-situ surface modification of nano-silica (NS) . This process produces surface-functionalized NS, also known as modified nanosilica (mNS), which significantly increases the rubber-matrix nanocomposite’s curing efficiency and improves its mechanical properties .
Strengthening Short Carbon Fibers
Tetrasul is used with ethoxysilyl and tetrasul˚de groups to strengthen short carbon fibers (CF) and styrene butadiene rubber (SBR) . This process increases the tear strength of the material .
Cathode Materials for Rechargeable Lithium Batteries
Tetrasul is used in the development of optimum aryl polysulfides as cathode materials for rechargeable lithium batteries . The functional groups on tetrasul affect the electrochemical characteristics of tetrasulfides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,4-trichloro-5-(4-chlorophenyl)sulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4S/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSDLYBOVGOCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020314 | |
| Record name | Tetrasul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrasul | |
CAS RN |
2227-13-6 | |
| Record name | Tetrasul | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2227-13-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrasul [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002227136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasul | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrasul | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasul | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRASUL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEO7JP5U0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of Tetrasul?
A1: Tetrasul was historically used as an acaricide to control spider mite infestations in various crops, including fruit trees and cotton. [, ]
Q2: How effective is Tetrasul in controlling spider mites compared to other acaricides?
A2: Studies indicate that Tetrasul exhibits varying degrees of effectiveness against different spider mite species. While it demonstrated high efficacy against some mite species in the past, its performance has declined due to the development of resistance in certain mite populations. [, , ] For instance, in one study, Tetrasul proved less effective than acaricides like Dicofol, Tetradifon, Chlorobenzilate, and Aramite in controlling a spider mite complex on cotton. []
Q3: Is there evidence of cross-resistance between Tetrasul and other acaricides?
A3: Yes, research has shown cross-resistance between Tetrasul and Tetradifon in Panonychus ulmi, a fruit tree red spider mite. [] This suggests that the resistance mechanism in these mites might involve a common target or pathway affected by both acaricides.
Q4: What is the genetic basis for resistance to Tetrasul in spider mites?
A4: Studies on Panonychus ulmi revealed that resistance to Tetrasul is primarily conferred by a single major gene, designated as gene TR. This gene exhibits effective dominance, meaning that the presence of a single copy is sufficient to confer a significant level of resistance. []
Q5: Are there analytical methods available to detect and quantify Tetrasul residues?
A5: Yes, analytical methods have been developed to detect and quantify Tetrasul residues in various matrices. One study described a method using gas-liquid chromatography with electron capture detection (GC-ECD) to determine Tetrasul residues in fresh fruits and vegetables. [] This method involved extraction with acetonitrile and ether, followed by cleanup using a Florisil column and analysis by GC-ECD.
Q6: What is known about the toxicity of Tetrasul?
A6: While specific toxicity data from the provided abstracts is limited, Tetrasul, like many pesticides, has the potential for toxicological effects. Research has explored the toxicity of Tetrasul in rats, including acute, long-term, and reproductive studies. [, ] Additionally, investigations have focused on Tetrasul-induced structural changes in rat liver cells, specifically the formation of ser-whorls. [] These studies highlight the importance of understanding the potential risks associated with pesticide exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




